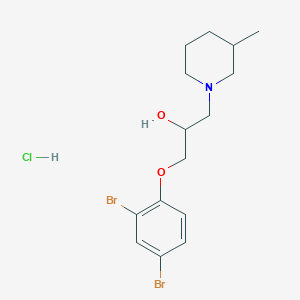
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one is an organic compound characterized by the presence of an iodophenyl group attached to a dimethylazetidinone ring
準備方法
The synthesis of 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-iodoaniline with a suitable azetidinone precursor under controlled conditions. The reaction conditions often involve the use of solvents such as chloroform and reagents like phosphorus pentachloride . The process may also include purification steps such as recrystallization to obtain the final product in high purity.
Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also a key consideration in industrial synthesis.
化学反応の分析
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be replaced by other substituents through reactions such as the Suzuki-Miyaura coupling. Common reagents for these reactions include palladium catalysts and boronic acids.
Oxidation and Reduction: The azetidinone ring can be subjected to oxidation and reduction reactions to modify its chemical structure. These reactions often involve reagents like sodium borohydride for reduction and potassium permanganate for oxidation.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, which are useful in the synthesis of various pharmaceuticals.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.
科学的研究の応用
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It is used in the design of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
類似化合物との比較
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one can be compared with other similar compounds, such as:
4-Iodophenol: This compound also contains an iodophenyl group but lacks the azetidinone ring.
1-(4-Iodophenyl)piperidin-2-one: This compound has a similar structure but with a piperidinone ring instead of an azetidinone ring.
The uniqueness of this compound lies in its combination of the iodophenyl group with the azetidinone ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-iodophenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-11(2)7-13(10(11)14)9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFCCPMXWSDASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2584826.png)
![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)
![4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine](/img/structure/B2584828.png)

![4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2584831.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584832.png)
![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2584833.png)
![3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide](/img/structure/B2584834.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B2584838.png)

![Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2584841.png)
![Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584843.png)

